molecular formula C21H12BrN B1661699 4-(10-Bromoanthracen-9-yl)benzonitrile CAS No. 937372-45-7

4-(10-Bromoanthracen-9-yl)benzonitrile

Cat. No.: B1661699
CAS No.: 937372-45-7
M. Wt: 358.2
InChI Key: RNHJKKXBUXNXPB-UHFFFAOYSA-N
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Description

4-(10-Bromoanthracen-9-yl)benzonitrile is an organic compound with the molecular formula C21H12BrN and a molecular weight of 358.23 . It is often used as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of this compound can be achieved through a Suzuki coupling reaction. The specific steps include reacting 9-bromoanthracene with phenylboronic acid under palladium catalysis to produce 4-(10-(9-bromoanthracene))phenylboronic acid, which is then subjected to a dehydroxymethylation reaction to obtain the target product .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a bromoanthracene group attached to a benzonitrile group .


Chemical Reactions Analysis

This compound is often used as an intermediate in the synthesis of other organic compounds. Due to the presence of a bromine atom, it can also be used as an initiator or catalyst .

Scientific Research Applications

OLED and Electroluminescent Device Development

4-(10-Bromoanthracen-9-yl)benzonitrile and its derivatives are extensively used in the development of organic light-emitting diodes (OLEDs). Studies have shown that anthracene-based compounds are effective in creating efficient blue-emitting materials for OLEDs. For instance, Wang et al. (2020) synthesized novel bipolar anthracene-based compounds for deep-blue fluorescent OLEDs, highlighting their effectiveness in nondoped electroluminescent devices due to their chemical structures impacting thermal, photophysical, and electroluminescence properties (Wang et al., 2020). Similarly, Xing et al. (2021) developed anthracene-based emitters for deep blue OLEDs, demonstrating the influence of molecular packing on photoluminescence quantum yields and device performance (Xing et al., 2021).

Electrochemistry and Chemiluminescence Research

Anthracene derivatives are also significant in electrochemistry and electrogenerated chemiluminescence (ECL) studies. Suk et al. (2011) investigated the electrochemical properties and ECL of 9-naphthylanthracene derivatives, revealing insights into their excimer emission and potential in organic nanoparticle production (Suk et al., 2011).

Photophysical Characterization and Sensor Applications

These compounds are also utilized in photophysical characterization and sensor development. Gray et al. (2015) examined 9,10-disubstituted anthracene chromophores, assessing their suitability for applications like OLEDs and triplet-triplet annihilation upconversion (Gray et al., 2015). Additionally, anthracene-derived Schiff base compounds have been synthesized and characterized for their potential as sensors for bovine serum albumin and in optical cell imaging (Densil et al., 2018).

NLO (Nonlinear Optical) Applications

Selected molecules based on (-1-cyanovinyl)benzonitrile, related to anthracene derivatives, have been studied for their potential in nonlinear optical (NLO) applications. Mydlova et al. (2020) conducted both experimental and computational studies to measure the linear and nonlinear optical parameters of these molecules, demonstrating their significant NLO responses (Mydlova et al., 2020).

Additional Applications

Further research into anthracene derivatives includes exploring their use in various chemical reactions and complex formations. For example, the study of metal ion coordination with asymmetric fan-shaped dendrimers at the air-water interface includes anthracene derivatives (Yang et al., 2011). Also, the electro-oxidation behavior of methoxyanthracenes in benzonitrile has been investigated for potential applications in electrochemical reactions (Özyörük & Yildiz, 1987).

Properties

IUPAC Name

4-(10-bromoanthracen-9-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12BrN/c22-21-18-7-3-1-5-16(18)20(17-6-2-4-8-19(17)21)15-11-9-14(13-23)10-12-15/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHJKKXBUXNXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101283379
Record name 4-(10-Bromo-9-anthracenyl)benzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937372-45-7
Record name 4-(10-Bromo-9-anthracenyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937372-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(10-Bromo-9-anthracenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(10-Bromoanthracen-9-yl)benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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